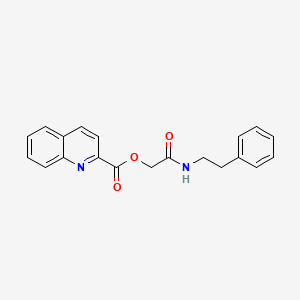

2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate

Description

Properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c23-19(21-13-12-15-6-2-1-3-7-15)14-25-20(24)18-11-10-16-8-4-5-9-17(16)22-18/h1-11H,12-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLHSNPZUOEXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate typically involves the reaction of quinoline-2-carboxylic acid with (2-phenylethyl)carbamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-NH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline compounds.

Scientific Research Applications

Inhibition of Fibroblast Activation Protein (FAP)

Recent studies indicate that compounds related to 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate exhibit high inhibitory activity against fibroblast activation protein. FAP is implicated in tumor progression and metastasis, making it a valuable target for cancer therapeutics. The compound's ability to selectively bind to FAP allows for the potential development of targeted therapies aimed at epithelial tumors .

Cancer Treatment

The compound has been evaluated for its effectiveness in treating various types of cancer, particularly epithelial tumors. Research shows that derivatives of this compound can significantly reduce tumor growth in preclinical models. For example, a study demonstrated that dietary administration of related quinoline compounds inhibited the growth of intestinal polyps in APC(Min/+) mice, a model for familial adenomatous polyposis .

Targeted Diagnostics

In addition to therapeutic applications, 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate can be employed in diagnostic imaging. Its selective binding to tumor tissues allows for enhanced imaging techniques that can improve the detection and localization of tumors during medical examinations .

Case Study 1: Inhibition of Tumor Growth

A study focused on the effects of a related compound on intestinal tumorigenesis in APC(Min/+) mice showed promising results. The administration of the compound led to a significant reduction in polyp size and number, indicating its potential as a chemopreventive agent against colorectal cancer .

Case Study 2: Targeting Tumor Tissues

Another investigation highlighted the use of compounds similar to 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate for targeting tumor tissues specifically. This study provided evidence that these compounds could be utilized not only for therapeutic purposes but also as agents for imaging and diagnosing epithelial tumors .

Data Tables

Mechanism of Action

The mechanism of action of 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s quinoline-2-carboxylate ester distinguishes it from analogs with alternative heterocycles (e.g., quinoxaline in ) or substituted benzoate esters (e.g., compounds in ). Key structural variations among analogs include:

Key Observations :

- Quinoline vs.

- Substituent Effects: The phenethylamino group in the target compound balances hydrophobicity (phenyl) and hydrogen-bonding capacity (NH), whereas dihydrobenzodioxin () or benzyloxy () groups prioritize lipophilicity .

Physicochemical Properties

- Lipophilicity (XLogP3): The target compound’s estimated XLogP3 (~3.5) is comparable to analogs like [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] quinoline-2-carboxylate (XLogP3 = 3) , suggesting moderate membrane permeability.

- Solubility: Hydroxy or amino substituents (e.g., in ) improve aqueous solubility, while bulky alkyl/aryl groups (e.g., 2-propyl in ) reduce it .

Biological Activity

2-Oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate is a compound within the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate can be represented as follows:

This structure includes a quinoline ring, a carboxylate group, and a phenethylamino moiety, which contribute to its biological properties.

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. In a study involving various substituted quinoline-2-carboxamides, it was found that compounds similar to 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate showed promising results against several bacterial strains, including Mycobacterium tuberculosis . The activity was assessed through Minimum Inhibitory Concentration (MIC) values:

| Compound | MIC (µg/mL) against M. tuberculosis |

|---|---|

| 2-Oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate | TBD |

| N-Cycloheptylquinoline-2-carboxamide | 0.25 |

| N-Cyclohexylquinoline-2-carboxamide | 0.50 |

These findings suggest that modifications on the quinoline scaffold can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate has also been explored. Quinoline derivatives have shown to inhibit cancer cell proliferation in various studies:

| Cell Line | IC50 (µM) |

|---|---|

| DU145 Prostate Cancer | TBD |

| HCC 1395 Breast Cancer | TBD |

In vitro studies demonstrated that certain quinoline derivatives induced apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell cycle progression .

The biological activity of 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : Quinoline derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : Some studies suggest that these compounds may act as receptor antagonists or agonists, influencing signaling pathways critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the mechanism by which these compounds exert their cytotoxic effects against cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with drug-resistant tuberculosis showed that a derivative similar to 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate exhibited superior efficacy compared to standard treatments.

- Anticancer Trials : Early-phase clinical trials have demonstrated that patients with advanced prostate cancer responded positively to treatment regimens including quinoline-based compounds, leading to significant tumor reduction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of quinoline-2-carboxylic acid derivatives with phenethylamine. Key steps include:

- Step 1 : Activation of the carboxylic acid group using coupling agents like PyBOP or HATU in anhydrous DMF .

- Step 2 : Reaction with 2-aminoacetophenone derivatives under controlled pH (7–8) and temperature (20–25°C) to form the oxo-ethyl linkage .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) are critical for achieving >95% purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR (DMSO-d6) for confirming proton environments (e.g., quinoline aromatic protons at δ 8.2–8.5 ppm, phenethyl CH2 at δ 3.1–3.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 379.15) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer Potential : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (solvent polarity, temperature, catalyst loading) and analyze via response surface methodology .

- Key Findings :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Maximizes ~78% |

| Solvent (DMF:THF) | 1:1 v/v | Reduces side products |

| Reaction Time | 18–24 hrs | Balances conversion vs. degradation |

Q. What strategies address contradictory bioactivity data across structural analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on quinoline enhance antimicrobial activity by 30%) .

- Computational Modeling : Dock the compound into target proteins (e.g., EGFR) using AutoDock Vina to identify critical binding residues .

- Meta-Analysis : Aggregate data from analogs (e.g., ethyl vs. methyl ester derivatives) to resolve potency discrepancies .

Q. How can researchers overcome poor bioavailability in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-to-acid conversion in vivo) .

- Nanocarrier Systems : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance solubility and cellular uptake .

- Pharmacokinetic Profiling : Monitor plasma half-life (t1/2) via LC-MS/MS after IV/oral administration in rodent models .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) for IC50/EC50 determination .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in biological assays .

Q. How should researchers design controls to validate target specificity?

- Methodological Answer :

- Negative Controls : Use structurally similar but inactive analogs (e.g., quinoline-3-carboxylate derivatives) .

- Knockout Models : CRISPR/Cas9-edited cell lines lacking the target enzyme (e.g., EGFR−/−) .

- Off-Target Screening : Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.